

# Spectroscopic Profile of Methyl 2-Formylnicotinate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 2-formylnicotinate

Cat. No.: B1315659

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **methyl 2-formylnicotinate**. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are supported by data from analogous compounds and general spectroscopic theory.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **methyl 2-formylnicotinate**.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aldehyde (-CHO)	9.5 - 10.5	Singlet (s)	N/A
Pyridine H-6	8.8 - 9.2	Doublet (d)	4.0 - 6.0
Pyridine H-4	8.2 - 8.6	Doublet (d)	7.0 - 9.0
Pyridine H-5	7.4 - 7.8	Doublet of Doublets (dd)	4.0 - 9.0
Methyl Ester (-OCH <sub>3</sub> )	3.9 - 4.2	Singlet (s)	N/A

Predictions are based on typical chemical shifts for protons on a pyridine ring substituted with an aldehyde and a methyl ester.

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
Aldehyde Carbonyl (C=O)	185 - 195
Ester Carbonyl (C=O)	165 - 175
Pyridine C-2	150 - 155
Pyridine C-6	148 - 153
Pyridine C-4	135 - 140
Pyridine C-3	130 - 135
Pyridine C-5	125 - 130
Methyl Ester (-OCH <sub>3</sub> )	50 - 55

Predictions are based on characteristic chemical shifts for carbons in pyridine, aldehyde, and methyl ester functional groups.

**Table 3: Predicted IR Spectroscopic Data**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Description
C-H (Aromatic)	3000 - 3100	Stretching
C-H (Aldehyde)	2700 - 2850	Stretching, often two bands
C=O (Aldehyde)	1690 - 1715	Stretching
C=O (Ester)	1720 - 1740	Stretching
C=N, C=C (Aromatic)	1400 - 1600	Ring Stretching
C-O (Ester)	1100 - 1300	Stretching

Predictions are based on typical infrared absorption frequencies for the functional groups present in the molecule.[\[1\]](#)[\[2\]](#)

**Table 4: Predicted Mass Spectrometry Data**

Ion	Predicted m/z	Description
[M]+•	165	Molecular Ion
[M-OCH <sub>3</sub> ] <sup>+</sup>	134	Loss of methoxy radical from the ester
[M-CHO] <sup>+</sup>	136	Loss of the formyl group
[M-COOCH <sub>3</sub> ] <sup>+</sup>	106	Loss of the methoxycarbonyl group
[Pyridine ring fragments]	Various	Further fragmentation of the pyridine ring

Predictions are based on common fragmentation patterns for aromatic esters and aldehydes.  
[\[3\]](#)[\[4\]](#)

## Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accuracy. Below are generalized methodologies for the key experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) chemical environments in **methyl 2-formylnicotinate**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

### Sample Preparation:

- Dissolve approximately 5-10 mg of **methyl 2-formylnicotinate** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

### <sup>1</sup>H NMR Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a one-dimensional <sup>1</sup>H NMR spectrum using a standard pulse sequence.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the signal multiplicities (singlet, doublet, etc.) and coupling constants to deduce proton-proton connectivities.

### <sup>13</sup>C NMR Acquisition:

- Acquire a one-dimensional <sup>13</sup>C NMR spectrum with proton decoupling. This will result in each unique carbon appearing as a singlet.
- Longer acquisition times may be necessary due to the lower natural abundance of <sup>13</sup>C.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **methyl 2-formylnicotinate** based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **methyl 2-formylnicotinate** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty, clean ATR crystal.
- Record the sample spectrum over a typical range of 4000 to 400  $\text{cm}^{-1}$ .
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **methyl 2-formylnicotinate**.

Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

- For a volatile compound, direct insertion via a heated probe or injection into a gas chromatograph (GC-MS) can be used.
- Dissolve a small amount of the sample in a volatile solvent if using GC-MS.

Data Acquisition (EI-MS):

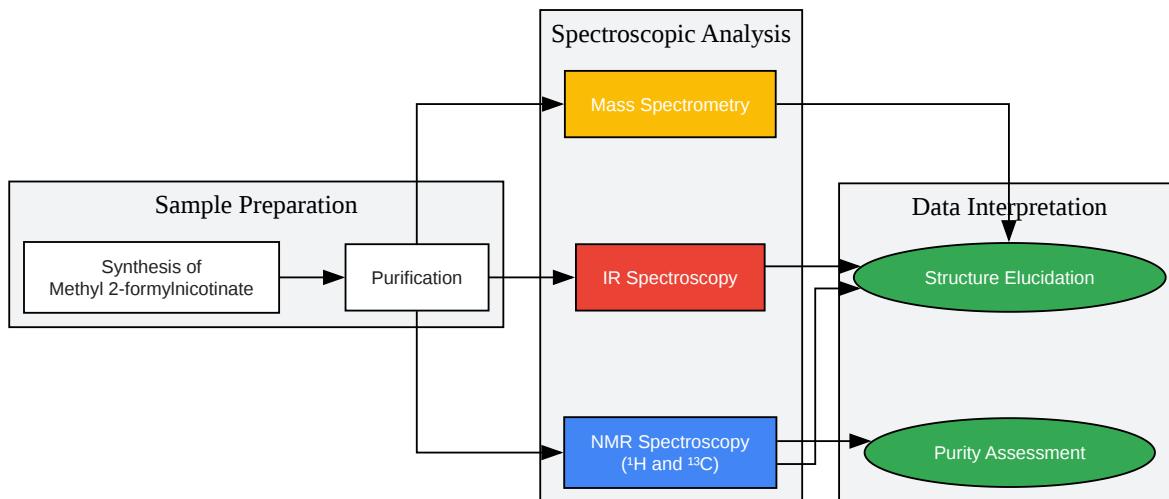
- The sample is vaporized and enters the ion source.

- The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

## Visualizations

### Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **methyl 2-formylnicotinate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **methyl 2-formylnicotinate**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 3. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-Formylnicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1315659#methyl-2-formylnicotinate-spectroscopic-data-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)